KC764
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KC-764 is a small molecule drug developed by Kyorin Pharmaceutical Co., Ltd. It is known for its inhibitory effects on cyclooxygenases, which are enzymes involved in the inflammatory process. The compound has been studied for its potential therapeutic applications in cardiovascular and nervous system diseases, particularly for its antiplatelet and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KC-764 involves several key steps:
Formation of Acyl Chloride: Nicotinic acid is reacted with thionyl chloride to form the corresponding acyl chloride.
Condensation Reaction: The acyl chloride is then condensed with 2-methylpyrazolo[1,5-a]pyridine by heating at 160-180°C or in refluxing dioxane, yielding 2-methyl-3-(3-pyridylcarbonyl)pyrazolo[1,5-a]pyridine.
Industrial Production Methods
The industrial production of KC-764 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for the condensation and hydrogenation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
KC-764 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas over palladium on carbon is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of KC-764 with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
KC-764 has been extensively studied for its scientific research applications:
Chemistry: Used as a model compound for studying cyclooxygenase inhibition and related chemical reactions.
Biology: Investigated for its effects on platelet aggregation and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for preventing ischemic stroke and other cardiovascular diseases.
Industry: Utilized in the development of new anti-inflammatory and antiplatelet drugs
Mechanism of Action
KC-764 exerts its effects by inhibiting cyclooxygenases, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and platelet aggregation. By inhibiting these enzymes, KC-764 reduces the production of prostaglandins, thereby exerting anti-inflammatory and antiplatelet effects .
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another well-known cyclooxygenase inhibitor with antiplatelet and anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenases.
Naproxen: Similar to ibuprofen, it is used for its anti-inflammatory and analgesic effects.
Uniqueness of KC-764
KC-764 is unique in its higher potency and selectivity for inhibiting platelet aggregation compared to aspirin. It has been shown to be more effective in preventing platelet aggregation and has a different pharmacokinetic profile, making it a promising candidate for long-term use in preventing ischemic stroke in high-risk patients .
Properties
CAS No. |
94457-09-7 |
---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
(2-methylpyrazolo[1,5-a]pyridin-3-yl)-(1,2,3,4-tetrahydropyridin-5-yl)methanone |
InChI |
InChI=1S/C14H15N3O/c1-10-13(12-6-2-3-8-17(12)16-10)14(18)11-5-4-7-15-9-11/h2-3,6,8-9,15H,4-5,7H2,1H3 |
InChI Key |
SLMUMPSLUWOXAO-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3 |
94457-09-7 | |
Synonyms |
2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo(1,5-a)pyridine KC 764 KC-764 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.